3-((4-Chloroanilino)methylene)-1,6,7,11b-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione
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Description
3-((4-Chloroanilino)methylene)-1,6,7,11b-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione is a useful research compound. Its molecular formula is C20H17ClN2O2 and its molecular weight is 352.82. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiq), a class of compounds to which our compound belongs, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It is known that the interaction of similar compounds with their targets often results in changes at the molecular level, which can lead to various biological effects .
Biochemical Pathways
Compounds with similar structures have been found to exert their effects through various biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
The molecular weight of the compound is 265658 , which could potentially influence its bioavailability and pharmacokinetic profile.
Result of Action
Similar compounds have been found to induce oxidative stress, dna damage, and apoptosis in cancer cells .
Properties
IUPAC Name |
3-[(4-chlorophenyl)iminomethyl]-2-hydroxy-1,6,7,11b-tetrahydrobenzo[a]quinolizin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2/c21-14-5-7-15(8-6-14)22-12-17-19(24)11-18-16-4-2-1-3-13(16)9-10-23(18)20(17)25/h1-8,12,18,24H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBRLMUOZOMUNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CC(=C(C2=O)C=NC3=CC=C(C=C3)Cl)O)C4=CC=CC=C41 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101117899 |
Source
|
Record name | 3-[[(4-Chlorophenyl)amino]methylene]-1,6,7,11b-tetrahydro-2H-benzo[a]quinolizine-2,4(3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101117899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338953-30-3 |
Source
|
Record name | 3-[[(4-Chlorophenyl)amino]methylene]-1,6,7,11b-tetrahydro-2H-benzo[a]quinolizine-2,4(3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101117899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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